molecular formula C19H24FN3O7S B13384850 7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid

7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid

Cat. No.: B13384850
M. Wt: 457.5 g/mol
InChI Key: ZSPLOATUDIRNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid is a compound belonging to the class of fluoroquinolone antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is used in veterinary medicine and is effective in treating various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves multiple steps, starting from the appropriate fluoroquinolone precursor. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 7th position.

    Cyclization: Formation of the tricyclic structure.

    Piperazine Substitution: Introduction of the 4-methylpiperazin-1-yl group.

    Oxidation: Formation of the oxo group at the 10th position.

    Carboxylation: Introduction of the carboxylic acid group at the 11th position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

Chemistry

The compound is used as a model molecule in studying the reactivity of fluoroquinolones and their derivatives. It is also used in the development of new synthetic methodologies.

Biology

In biological research, the compound is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine

The compound is used in veterinary medicine to treat bacterial infections in animals. It is also being investigated for potential use in human medicine.

Industry

In the pharmaceutical industry, the compound is used as an active ingredient in veterinary drugs. It is also used in the development of new antibiotics .

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV .

Comparison with Similar Compounds

Similar Compounds

    Ofloxacin: Another fluoroquinolone antibiotic with a similar structure but different substituents.

    Levofloxacin: The levo-isomer of ofloxacin with enhanced activity.

    Ciprofloxacin: A widely used fluoroquinolone with a different substitution pattern.

Uniqueness

7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is unique due to its specific tricyclic structure and the presence of the 4-methylpiperazin-1-yl group, which contributes to its distinct antibacterial activity and spectrum .

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPLOATUDIRNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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